molecular formula C17H14O3 B2954109 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one CAS No. 331821-43-3

3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one

Cat. No. B2954109
CAS RN: 331821-43-3
M. Wt: 266.296
InChI Key: VHDNSQUTVWULEW-UHFFFAOYSA-N
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Description

The compound “3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one” seems to be a type of organic compound. It likely contains a chromen-2-one group, which is a heterocyclic compound with a benzopyran backbone, and a 4-Hydroxyphenyl group, which is a monohydroxy derivative of phenyl .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including the formation of the chromen-2-one ring and the introduction of the 4-Hydroxyphenyl group . The exact synthesis process would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of this compound would likely include a chromen-2-one ring attached to a 4-Hydroxyphenyl group . The exact structure would depend on the positions of the methyl groups and the hydroxyphenyl group on the chromen-2-one ring.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure. Similar compounds often undergo reactions at the chromen-2-one ring or the hydroxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds often have properties such as being solid at room temperature and having specific melting and boiling points .

Scientific Research Applications

Chemical and Structural Analysis

3-Benzylchroman-4-ones, including derivatives similar to 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one, have been studied for their anti-inflammatory, antibacterial, antihistaminic, antimutagenic, antiviral, and angioprotective properties. Recent research reported the synthesis and anticancer activity of these molecules, demonstrating effectiveness against specific cancer cell lines. X-ray crystallography, density functional theory (DFT), and spectroscopic analyses provide insight into the role of OH substitution in stabilizing three-dimensional structures, impacting the molecule's biological activity (Salam et al., 2021).

Optical Properties and Applications

Research on derivatives of 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one, such as donor-π-acceptor chalcones, highlights their potential in optical applications. These compounds exhibit solvatochromic properties and could be utilized as probes or quenchers in micellar solutions, suggesting applications in sensors or optical devices (Khan et al., 2016).

Antioxidative Properties

Compounds structurally related to 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one have demonstrated antioxidative properties, contributing to their potential use in preventing oxidative stress and associated diseases. Such compounds can act as moderately efficient antioxidants and polymerization inhibitors, showcasing their relevance in chemical and pharmacological research (Lucarini et al., 2001).

Enantioseparation and Chiral Discrimination

The resolution of chiral compounds, including those structurally related to 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one, via chromatographic techniques, underscores the importance of such compounds in analytical chemistry. They are used to study the effects of different cyclodextrins on the enantiomeric resolution of racemic mixtures, revealing the impact of molecular structure on chiral discrimination (Yashima et al., 1996).

Synthetic Methodologies

Innovative synthetic methods for 3-Benzylchroman-4-ones and related compounds pave the way for the development of new pharmaceuticals and materials. These methodologies enable the creation of complex molecules with specific biological or physical properties, including those with antioxidative, anti-inflammatory, or optical properties (Bandaranayake et al., 1969).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions involving this compound could include studying its potential uses, such as in medicine or materials science . Further studies could also explore its synthesis and properties in more detail.

properties

IUPAC Name

3-(4-hydroxyphenyl)-4,6-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-10-3-8-15-14(9-10)11(2)16(17(19)20-15)12-4-6-13(18)7-5-12/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDNSQUTVWULEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346062
Record name 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

331821-43-3
Record name 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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